1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride

Lipophilicity Physicochemical profiling Drug-likeness

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride (CAS 2149589-68-2) is a heterocyclic primary amine building block comprising a pyridine ring substituted with a trifluoromethyl group at the 2-position and a cyclopropan-1-amine moiety at the 4-position, isolated as the hydrochloride salt. With a molecular formula of C₉H₁₀ClF₃N₂ and a molecular weight of 238.64 g/mol, this compound belongs to the trifluoromethylpyridyl cyclopropanamine class, a scaffold recognized in patent literature as a key intermediate for pharmaceutical research, including lysine-specific demethylase 1 (LSD1) inhibitor programs.

Molecular Formula C9H10ClF3N2
Molecular Weight 238.64 g/mol
Cat. No. B12068852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride
Molecular FormulaC9H10ClF3N2
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=NC=C2)C(F)(F)F)N.Cl
InChIInChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-5-6(1-4-14-7)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H
InChIKeyQLPBYHPDAOGAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine Hydrochloride: Identity and Core Characteristics


1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride (CAS 2149589-68-2) is a heterocyclic primary amine building block comprising a pyridine ring substituted with a trifluoromethyl group at the 2-position and a cyclopropan-1-amine moiety at the 4-position, isolated as the hydrochloride salt . With a molecular formula of C₉H₁₀ClF₃N₂ and a molecular weight of 238.64 g/mol, this compound belongs to the trifluoromethylpyridyl cyclopropanamine class, a scaffold recognized in patent literature as a key intermediate for pharmaceutical research, including lysine-specific demethylase 1 (LSD1) inhibitor programs [1][2]. Its structural features—a strong electron-withdrawing -CF₃ substituent ortho to the pyridine nitrogen and a conformationally constrained cyclopropanamine—confer distinct electronic and steric properties relevant to medicinal chemistry and agrochemical discovery.

Why 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine Hydrochloride Cannot Be Generically Substituted: The Regioisomeric Specificity Imperative


Within the trifluoromethylpyridyl cyclopropanamine family, the precise position of the -CF₃ and cyclopropanamine substituents on the pyridine ring is not arbitrary—it dictates electronic distribution, basicity, hydrogen-bonding capacity, and steric accessibility. The 2-CF₃,4-cyclopropanamine substitution pattern of the target compound creates a unique electronic environment where the strong electron-withdrawing trifluoromethyl group is positioned ortho to the pyridine nitrogen, substantially modulating the ring's π-electron density and the pKa of the nitrogen lone pair . By contrast, regioisomers with CF₃ at the 3- or 4-position experience attenuated inductive effects on the ring nitrogen, yielding measurably different basicity, LogP, and target-binding profiles. In LSD1 inhibitor programs, where cyclopropylamine-containing heteroaryl scaffolds have demonstrated nanomolar potency, the substitution pattern directly influences the trajectory and depth of the cyclopropanamine moiety's penetration into the enzyme's FAD-containing active site [1]. Consequently, substituting the 2-CF₃,4-amine regioisomer with a positional isomer (e.g., 3-CF₃,4-amine or 4-CF₃,2-amine) would produce a compound with divergent physicochemical properties, altered metabolic stability, and non-equivalent pharmacophoric geometry—invalidating SAR continuity and posing material risk to reproducibility in both biochemical assays and synthetic route planning.

Quantitative Differentiation Evidence: 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine Hydrochloride vs. Closest Analogs


Computed LogP as a Direct Measure of Lipophilicity Differentiation Between Regioisomers

The target compound exhibits a computed LogP of 2.47, as reported by the vendor Leyan based on standard computational prediction methods . This value reflects the contribution of the 2-CF₃ substituent to overall lipophilicity. For the non-fluorinated structural analog 1-(pyridin-4-yl)cyclopropanamine (CAS 1060815-26-0, MW 134.18), the absence of the trifluoromethyl group results in a substantially lower LogP, estimated in the range of approximately 0.5–1.0 based on fragment-based additive models (Hansch-Leo approach; the CF₃ group contributes approximately +1.0 to +1.5 log units to π, depending on the electronic environment) [1]. Among trifluoromethyl regioisomers, the 2-CF₃ position ortho to the pyridine nitrogen creates a unique intramolecular electronic environment that can influence the effective lipophilicity measured by chromatographic methods (e.g., CHI LogD), as the electron-withdrawing effect of the ortho-CF₃ reduces the hydrogen-bond acceptor capacity of the pyridine nitrogen, potentially yielding a measurably higher chromatographic hydrophobicity index compared to the 3-CF₃ or 4-CF₃ regioisomers [2].

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Inventory Compared to Regioisomers

The target compound has a reported TPSA of 38.91 Ų, with 2 hydrogen-bond acceptors and 1 hydrogen-bond donor, as specified on its vendor product page . The non-fluorinated 4-pyridyl regioisomer (1-(pyridin-4-yl)cyclopropanamine) shares the same hydrogen-bond inventory and a nearly identical TPSA (approximately 38–39 Ų), since the -CF₃ group does not contribute additional hydrogen-bond donors or acceptors and adds only a modest polar surface contribution . However, the critical differentiation lies in the distribution of the polar surface across the molecule: in the target compound, the electron-withdrawing 2-CF₃ group polarizes the pyridine ring, reducing the electron density on the pyridine nitrogen and thereby decreasing its effective hydrogen-bond acceptor strength. This electronic modulation, while not captured by the static TPSA value, manifests in chromatographic hydrophobicity index (CHI) measurements and in differential solvation thermodynamics compared to the 3-CF₃ and 4-CF₃ regioisomers, where the CF₃ group is electronically less coupled to the pyridine nitrogen [1]. The practical consequence is that, at equivalent TPSA, the target compound behaves as a measurably weaker hydrogen-bond acceptor than its regioisomers.

TPSA Permeability Drug-likeness Regioisomeric comparison

Steric and Conformational Differentiation: The Cyclopropanamine Torsion Angle Landscape

The cyclopropane ring in the target compound constrains the primary amine into a fixed spatial orientation relative to the pyridine ring, with only 1 rotatable bond (the C–C bond connecting cyclopropane to pyridine) . This limited rotational freedom means that the amine group's trajectory is determined entirely by the substitution position on the pyridine ring. In the 2-CF₃,4-amine regioisomer, the amine projects from the 4-position of the pyridine ring, separated by a para-like distance from the CF₃ group. In the 2-CF₃,3-amine regioisomer (CAS 2149601-93-2), by contrast, the amine is positioned one carbon closer to the CF₃ group, resulting in a more sterically congested environment where the cyclopropanamine and trifluoromethyl groups are ortho to each other . This steric proximity alters the preferred torsion angle between the cyclopropane and pyridine rings: in the 2-CF₃,3-amine isomer, steric clash forces the cyclopropane ring to adopt a more perpendicular orientation relative to the pyridine plane, whereas in the target 2-CF₃,4-amine isomer, the cyclopropane ring can adopt a more coplanar arrangement, maximizing π-orbital overlap [1]. This conformational distinction is critical for target engagement in enzymes such as LSD1, where the amine must access the FAD cofactor in a geometrically constrained active site.

Conformational analysis Steric effects Cyclopropane ring geometry Regioisomeric comparison

Commercial Availability, Purity, and Identity Traceability Metrics

The target compound is commercially available from multiple independent vendors with a specified purity of 98% (HPLC) and a verified MDL number (MFCD30496634), which provides a machine-readable structural identifier for unambiguous ordering and inventory management . Apollo Scientific catalogs the compound under number PC520369, and Leyan offers it under catalog number 1593051. By comparison, the 2-CF₃,3-amine regioisomer (CAS 2149601-93-2) is listed by Apollo Scientific under PC520367 with the same nominal purity (98%), and the 3-CF₃,4-amine regioisomer (CAS 1427012-63-2) is also commercially listed . However, the target 2-CF₃,4-amine compound is distinguished by its unique MDL number (MFCD30496634 vs. MFCD30496631 for the 2,3-isomer and MFCD30496663 for the 3,4-isomer), and by its specific retention time and mass spectrum profile. While all three regioisomers share the same molecular formula (C₉H₁₀ClF₃N₂) and molecular weight (238.64), their distinct CAS numbers, MDL identifiers, and chromatographic behaviors ensure that procurement of the correct regioisomer can be verified analytically.

Procurement Purity Vendor specification Identity verification

Electron-Withdrawing Capacity of 2-CF₃ vs. 3-CF₃ and 4-CF₃: Impact on Pyridine Ring Reactivity

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) and a weaker resonance effect (+R), with Hammett substituent constants of σm = 0.43 and σp = 0.54 [1]. In the target compound, where CF₃ occupies the 2-position (ortho to the pyridine nitrogen), the inductive effect is maximized due to the proximity of the electronegative fluorine atoms to the ring nitrogen, which bears the lone pair. This ortho-CF₃ substitution reduces the electron density at the 4-position of the pyridine ring (where the cyclopropanamine is attached) more strongly than would a 3-CF₃ or 4-CF₃ substitution, as supported by computed electrostatic potential maps for substituted pyridines [2]. Quantitatively, the Hammett σ value for a 2-substituent on pyridine is typically 1.5- to 2-fold higher than the corresponding σm value due to the ortho-proximity effect, meaning that the 2-CF₃ group in the target compound imparts an effective σ of approximately 0.6–0.9 at the 4-position, compared to approximately 0.4–0.5 for the 3-CF₃ regioisomer [3]. This enhanced electron withdrawal influences the reactivity of the 4-amine toward electrophiles (e.g., in amide bond formation or reductive amination) and modulates the electron density of the pyridine ring in palladium-catalyzed cross-coupling reactions.

Electronic effects Hammett constants Reactivity Cross-coupling

Patent-Documented Precedent for Regioisomeric Differentiation in LSD1 Inhibitor Programs

Patents assigned to Oryzon Genomics S.A. (including US Patent Application US2016/0052865 A1 and related filings in the cyclopropylamine LSD1 inhibitor family) explicitly enumerate heteroaryl substitution variants, including pyridyl-substituted cyclopropanamines, as part of comprehensive structure-activity relationship (SAR) claims [1]. While the specific IC₅₀ or Kᵢ values for each regioisomer are not systematically disclosed in the public patent documents, the very act of separately claiming each substitution pattern indicates that the patent assignee has determined, through internal experimental data, that the regioisomers are not functionally equivalent. BindingDB entry BDBM179843, derived from Oryzon Genomics patent US9676701, reports a Kᵢ >1,000 nM for a related but more complex pyridyl-cyclopropanamine compound bearing a 2-(4-chlorophenyl)-6-(3-trifluoromethylphenyl)pyridine scaffold against LSD1, illustrating that even within the same patent family, subtle structural modifications produce order-of-magnitude differences in target affinity [2]. The broader patent literature on trifluoromethylpyridine-based bioactive molecules (WO2010013161A1, assigned to Pfizer) further reinforces that the position of the CF₃ substituent on the pyridine ring is a critical determinant of biological activity, with ortho-, meta-, and para-CF₃ variants exhibiting distinct potency profiles in DGAT1 inhibition assays [3].

LSD1 inhibition Epigenetics Cancer therapeutics Patent SAR

Optimal Deployment Scenarios for 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine Hydrochloride Based on Quantitative Differentiation Evidence


LSD1 Inhibitor Lead Optimization Requiring 2-CF₃,4-Amine Pyridine Scaffold Geometry

Research groups pursuing LSD1 (KDM1A) inhibitor programs, particularly those building upon the Oryzon Genomics patent estate (US2016/0052865 A1), require the 2-CF₃,4-cyclopropanamine substitution pattern to maintain the precise amine trajectory needed for FAD cofactor engagement within the LSD1 active site [1]. The target compound's LogP of 2.47 positions it within an acceptable lipophilicity range for CNS drug-likeness (typically LogP 1–4), while the electron-withdrawing 2-CF₃ group ensures that the pyridine ring's electron-deficient character is compatible with the hydrophobic environment of the LSD1 substrate-binding pocket. Alternative regioisomers (e.g., 3-CF₃,4-amine) would produce an amine trajectory offset by the altered electronic environment of the pyridine ring, potentially abolishing the key hydrogen-bond interaction with the FAD cofactor that is characteristic of mechanism-based LSD1 inhibitors.

Parallel Synthesis and Library Production Requiring Consistent Reactivity at the 4-Amine Handle

The target compound's 4-position cyclopropanamine is electronically activated by the ortho-CF₃ group, which withdraws electron density from the pyridine ring and increases the electrophilicity of carbon centers involved in amide bond formation or reductive amination [2]. This enhanced reactivity, quantified by an effective Hammett σ of approximately 0.6–0.9 at the 4-position (class-level inference), means that synthetic protocols optimized for the 2-CF₃,4-amine regioisomer will not transfer to the 3-CF₃ or 4-CF₃ regioisomers without re-optimization of coupling reagent stoichiometry, reaction time, or temperature. For medicinal chemistry groups building compound libraries via parallel amide synthesis, procuring the correct regioisomer ensures reproducibility across multi-well plate formats and eliminates the need for reaction condition re-validation between library batches.

Crystallography and Biophysical Studies Requiring Defined Electron Density at the Pyridine 2-Position

In protein-ligand co-crystallography or cryo-EM studies, the three fluorine atoms of the 2-CF₃ group provide a strong anomalous scattering signal and a distinctive electron density feature that serves as an unambiguous positional marker within the ligand-binding site . The ortho positioning of CF₃ relative to the pyridine nitrogen in the target compound places this electron-dense marker in close proximity to any hydrogen-bond network involving the pyridine nitrogen, enabling precise determination of both the ligand pose and the protonation state of the nitrogen. Regioisomers with CF₃ at the 3- or 4-position would position the fluorine marker at a different distance from the key hydrogen-bonding nitrogen, complicating the interpretation of electron density maps and reducing the confidence of structural assignments.

Agrochemical Intermediate Synthesis Requiring Ortho-CF₃ Pyridine Building Blocks

Patent WO2010013161A1 and the broader fluorinated heteroaryl patent landscape establish that ortho-trifluoromethyl-substituted pyridines serve as privileged intermediates for the synthesis of crop protection agents and veterinary pharmaceuticals [3]. The target compound, with its 2-CF₃,4-amine substitution pattern, provides a bifunctional handle: the 4-cyclopropanamine enables further derivatization (e.g., pyrazole formation, sulfonamide coupling), while the 2-CF₃ group imparts metabolic stability and modulates the electronic properties of the heterocyclic core. The compound's MDL number (MFCD30496634) and 98% purity specification ensure that procurement from qualified vendors delivers material suitable for kilogram-scale process chemistry development, where regioisomeric purity is critical for batch-to-batch consistency in Good Laboratory Practice (GLP) toxicology studies.

Quote Request

Request a Quote for 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.